![molecular formula C15H18BrNO B5044343 N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5044343.png)
N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)bicyclo[221]heptane-2-carboxamide is a synthetic organic compound characterized by a bicyclic structure with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane scaffold, which can be derived from norbornene or norbornadiene through Diels-Alder reactions.
Functionalization: The introduction of the carboxamide group is achieved via amidation reactions. This involves reacting the bicyclo[2.2.1]heptane derivative with an appropriate amine, such as 2-bromo-4-methylaniline, under conditions that promote amide bond formation.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the bicyclic core or the aromatic ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products include oxidized forms of the bicyclic core or aromatic ring.
Reduction: Reduced forms of the bicyclic core or aromatic ring.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: Employed in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves:
Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors, through its amide and bromine functionalities.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins, affecting their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(2-fluoro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(2-iodo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall stability and reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of N-(2-bromo-4-methylphenyl)bicyclo[221]heptane-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-9-2-5-14(13(16)6-9)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRVFZFHHLXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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